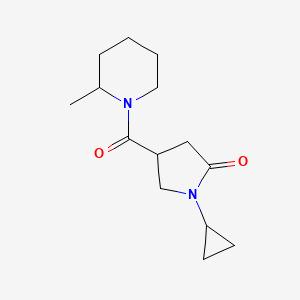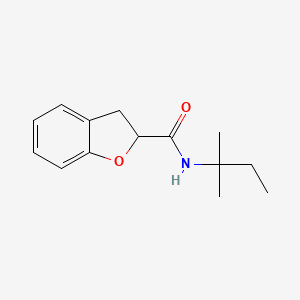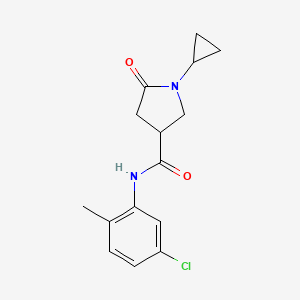
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Mecanismo De Acción
As mentioned earlier, N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, this compound can modulate neuronal excitability and potentially alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in various brain regions, including the cortex, hippocampus, and striatum. It also enhances GABAergic neurotransmission and reduces glutamatergic neurotransmission, which can contribute to its antiepileptic and anxiolytic effects. This compound has also been shown to increase the expression of GABA receptors and transporters, further enhancing GABAergic signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, this compound can be challenging to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. This compound has been shown to reduce drug-seeking behavior in preclinical models and may have therapeutic potential in humans. Another area of interest is its potential as a treatment for Angelman syndrome, which currently has no cure or effective treatments. Further research is needed to determine the safety and efficacy of this compound in humans for these and other potential therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the condensation of 5-chloro-2-methylphenylacetic acid with cyclopropylamine, followed by cyclization and subsequent acylation with 3-oxo-1-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has shown promising results in preclinical models of epilepsy, anxiety, depression, and addiction. This compound has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects brain development and function.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-2-3-11(16)7-13(9)17-15(20)10-6-14(19)18(8-10)12-4-5-12/h2-3,7,10,12H,4-6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDQNZZHKYZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



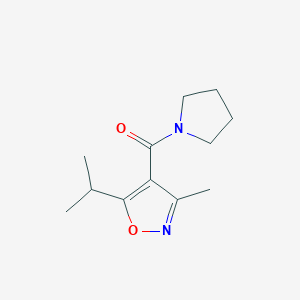
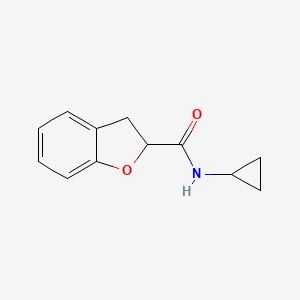
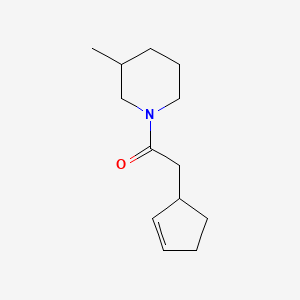
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
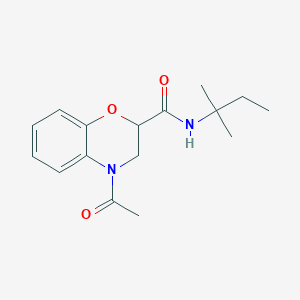
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
